Cyclobutyl 4-methoxyphenyl ketone

Lipophilicity Drug Design Physicochemical Properties

Cyclobutyl 4-methoxyphenyl ketone (CAS 100121-80-0), also named cyclobutyl(4-methoxyphenyl)methanone, is an aryl alkyl ketone characterized by a central carbonyl group bridging a 4-methoxyphenyl ring and a strained cyclobutyl ring. With a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol, its core structure serves as a versatile entry point for constructing more complex, pharmacologically relevant cyclobutane scaffolds.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 100121-80-0
Cat. No. B012214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl 4-methoxyphenyl ketone
CAS100121-80-0
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2CCC2
InChIInChI=1S/C12H14O2/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9H,2-4H2,1H3
InChIKeyZFYOOJLCJQTVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl 4-Methoxyphenyl Ketone (CAS 100121-80-0): Sourcing and Baseline Technical Profile


Cyclobutyl 4-methoxyphenyl ketone (CAS 100121-80-0), also named cyclobutyl(4-methoxyphenyl)methanone, is an aryl alkyl ketone characterized by a central carbonyl group bridging a 4-methoxyphenyl ring and a strained cyclobutyl ring . With a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol, its core structure serves as a versatile entry point for constructing more complex, pharmacologically relevant cyclobutane scaffolds [1][2].

Why Cyclobutyl 4-Methoxyphenyl Ketone (CAS 100121-80-0) Cannot Be Casually Substituted with Other Cycloalkyl Aryl Ketones


The selection of cyclobutyl 4-methoxyphenyl ketone over its close cycloalkyl analogs (cyclopropyl, cyclopentyl, cyclohexyl) is a critical decision point, as generic substitution fails due to the unique physicochemical and reactivity profile conferred by the cyclobutyl ring. While all members of this series share the 4-methoxyphenyl carbonyl core, the specific ring size of the cycloalkyl group governs key properties: it directly influences a molecule's lipophilicity (as evidenced by computed LogP values) [1], dramatically alters its synthetic utility as a precursor for advanced scaffolds [2], and modulates its reactivity due to the balance between ring strain and steric accessibility . A direct swap without considering these data-driven differences can compromise a synthetic route, alter the properties of a downstream pharmaceutical candidate, or yield an entirely different olfactory profile in industrial applications [3]. The following sections provide the quantifiable evidence to guide a strategic procurement decision.

Cyclobutyl 4-Methoxyphenyl Ketone (CAS 100121-80-0) Quantitative Differentiation Evidence: Comparative Analysis vs. Analogs


Cyclobutyl 4-Methoxyphenyl Ketone vs. Cycloalkyl Analogs: Computed LogP (Lipophilicity) Differentiation

The lipophilicity of Cyclobutyl 4-methoxyphenyl ketone, a critical parameter in drug design and assay development, is distinct from its cyclic analogs due to the unique steric and electronic contributions of the cyclobutyl ring. This difference is quantifiable via computed LogP values. According to a direct comparison of predicted data, the target compound possesses a LogP value of 2.678 [1], whereas the cyclohexyl analog exhibits a significantly higher LogP of approximately 3.80 .

Lipophilicity Drug Design Physicochemical Properties

Cyclobutyl 4-Methoxyphenyl Ketone in Medicinal Chemistry: Unlocking Stereospecific cis-1,3-Difunctionalized Cyclobutanes

Cyclobutyl 4-methoxyphenyl ketone and its class (cyclobutyl aryl ketones) are distinguished from other cycloalkyl ketones by their ability to undergo a stereospecific C-H/C-C functionalization sequence to yield cis-1,3-difunctionalized cyclobutanes. This methodology, reported by Fan et al., leverages the parent cyclobutyl aryl ketone structure to generate a bicyclo[1.1.1]pentan-2-ol intermediate, which is then diversified to create valuable cis-γ-(hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones [1]. The benzoyl moiety can be further converted to amides and esters. This synthetic utility is a direct function of the cyclobutane core and is not reported for analogous acyclic or larger-ring ketones in this context.

Medicinal Chemistry Scaffold Synthesis Stereospecific Functionalization

Cyclobutyl 4-Methoxyphenyl Ketone vs. Cyclopropyl Analog: Divergent Olfactory Outcomes in Fragrance Applications

The choice between cyclobutyl and cyclopropyl 4-methoxyphenyl ketone leads to divergent sensory outcomes when used as a starting material for musk fragrance synthesis. In a study by Dacho et al. on small-ring analogues of the musk Romandolide, the synthesis from cyclopropyl/cyclobutyl ketones yielded compounds with completely different odor profiles. While the genuine musk scent was lost upon ring contraction from cyclohexane, the dimethyl cyclobutyl derivative exhibited a 'most interesting' powdery, fruity ionone odor with a natural raspberry and violet character [1]. In contrast, other derivatives in the series produced metallic, hot-iron off-notes [1].

Fragrance Chemistry Structure-Odor Relationship Industrial Applications

Cyclobutyl 4-Methoxyphenyl Ketone: Strategic Role as a Cyclobutane Building Block in Medicinal Chemistry

Cyclobutyl 4-methoxyphenyl ketone is not merely a static reagent but a dynamic building block, offering a point of differentiation from its acyclic counterparts. Cyclobutanes are an emerging scaffold in medicinal chemistry, recognized for their ability to confer beneficial pharmacological properties, including improved metabolic stability and target selectivity, by inducing conformational restriction and serving as saturated bioisosteres for phenyl rings [1]. The target compound, as a member of the cyclobutyl aryl ketone family, is a key gateway to these 'sp3-rich' scaffolds [2]. This role in constructing conformationally constrained pharmacophores is a distinct advantage not shared by acyclic aliphatic ketones.

Drug Discovery Bioisosterism Conformational Restriction

Cyclobutyl 4-Methoxyphenyl Ketone (CAS 100121-80-0): Key Research and Industrial Application Scenarios


Synthesis of Conformationally Restricted Drug Leads

This compound is a critical procurement for medicinal chemistry groups pursuing conformationally restricted drug candidates. Its cyclobutane core serves as a saturated bioisostere for aromatic rings, allowing for the exploration of novel chemical space with potentially improved ADMET properties. The evidence in Section 3 establishes cyclobutyl ketones as foundational for accessing these valuable, three-dimensional pharmacophores [1][2].

Precursor for Stereospecific Synthesis of 1,3-Difunctionalized Cyclobutanes

For synthetic chemistry teams, this ketone is a unique and non-substitutable starting material. It is the required precursor for a powerful methodology that stereospecifically synthesizes cis-1,3-difunctionalized cyclobutanes, a scaffold of growing importance in pharmaceutical research. This synthetic pathway is not accessible from other cycloalkyl ketones [1].

Development of Novel Fruity Fragrance Ingredients

In the fragrance and flavor industry, this compound is the preferred building block for creating novel scents within the powdery, fruity, ionone family. As demonstrated by comparative studies with smaller-ring analogs, the cyclobutyl ketone-derived products exhibit the desired raspberry and violet character, distinguishing it from the metallic off-notes of other derivatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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